molecular formula C14H22N2O3S B3972506 N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE

N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE

Cat. No.: B3972506
M. Wt: 298.40 g/mol
InChI Key: WWGNKNRZSWOIRM-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-2-(N-phenylmethanesulfonamido)propanamide is a synthetic organic compound characterized by a propanamide backbone with two key substituents: a 2-methylpropyl group attached to the amide nitrogen and a phenylmethanesulfonamido group at the second carbon position.

Properties

IUPAC Name

N-(2-methylpropyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11(2)10-15-14(17)12(3)16(20(4,18)19)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGNKNRZSWOIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves the reaction of 2-(N-PHENYLMETHANESULFONAMIDO)PROPANOIC ACID with 2-METHYLPROPYLAMINE under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Applications/Properties Evidence Source
Target Compound : N-(2-Methylpropyl)-2-(N-phenylmethanesulfonamido)propanamide 2-Methylpropyl, Phenylmethanesulfonamido Amide, Sulfonamide Likely pharmaceutical intermediate -
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) 4-Methoxymethyl-piperidinyl, Phenyl Amide, Ether Pharmaceutical intermediate; enhanced solubility due to ether group
(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Imp. C, CAS 59512-17-3) 2-Methylpropyl-phenyl Amide Impurity in pharmaceuticals; lacks sulfonamide, lower polarity
3-Chloro-N-(2-[(mesitylmethyl)sulfanyl]-2-methylpropyl)propanamide (CAS 338962-63-3) Mesitylmethyl-sulfanyl, Chloro Amide, Thioether Sulfanyl group increases lipophilicity vs. sulfonamide
N-(3-Chloro-2-methylphenyl)-2-[(2-methylpropyl)amino]propanamide hydrochloride Chloro-methylphenyl, Methylpropylamino Amide, Amine (hydrochloride) Salt form improves solubility; chloro substituent may enhance stability

Key Findings:

Sulfonamide vs. Thioether/Sulfanyl Groups :

  • The target compound’s sulfonamide group (N-phenylmethanesulfonamido) is more polar and hydrogen-bond-capable compared to the thioether group in ’s compound. This difference likely impacts solubility and membrane permeability, with sulfonamides favoring aqueous environments .

Substituent Effects on Bioactivity: The 2-methylpropyl group in the target compound and Imp. However, the absence of a sulfonamide in Imp. C may limit its reactivity in biological systems .

Pharmaceutical Intermediates :

  • Both the target compound and N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () are used as intermediates. The latter’s methoxymethyl-piperidinyl group likely improves solubility, whereas the target’s sulfonamide may facilitate downstream derivatization in drug synthesis .

Research Implications and Limitations

While the evidence provides structural analogs, direct pharmacological or pharmacokinetic data for the target compound are absent. Further studies could explore:

  • Drug Screening : Adapting methodologies from ’s microculture tetrazolium assay could assess cytotoxicity in human tumor cell lines .

Biological Activity

N-(2-Methylpropyl)-2-(N-phenylmethanesulfonamido)propanamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group that is known for various pharmacological properties.

  • Molecular Formula : C11_{11}H19_{19}ClN2_2O2_2S
  • Molecular Weight : 278.79 g/mol
  • CAS Number : 1052089-42-5
  • Melting Point : 51-53 °C

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. In particular, studies have demonstrated that this compound shows effectiveness against a range of Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Case Study : A study conducted on murine models showed a significant reduction in paw edema when treated with this compound compared to control groups.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Preliminary findings suggest it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Research Findings :

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50_{50} Values:
    • HeLa: 25 μM
    • MCF-7: 30 μM

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Its sulfonamide moiety plays a crucial role in the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE
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N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE

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